Fmoc-L-Asu(NH-OtBu)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-aminosuberic acid 8-t-butyl amide, is a synthetic amino acid derivative utilized primarily in peptide synthesis. This compound is classified under non-natural amino acids, specifically those that incorporate the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis (SPPS) due to its favorable chemical properties.
The synthesis of Fmoc-L-Asu(NH-OtBu)-OH typically involves the following steps:
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice (commonly N,N-dimethylformamide), and reaction time to maximize yield and minimize side reactions.
The molecular structure of Fmoc-L-Asu(NH-OtBu)-OH features a central asuberic acid backbone with a tert-butyl amide side chain and an Fmoc protecting group. This configuration contributes to its steric bulk and hydrophobic character, influencing its solubility and reactivity.
Fmoc-L-Asu(NH-OtBu)-OH can participate in several important chemical reactions:
The mechanism of action for Fmoc-L-Asu(NH-OtBu)-OH primarily revolves around its role in peptide synthesis:
These mechanisms are critical for ensuring high fidelity in peptide synthesis, especially when incorporating non-natural amino acids.
Fmoc-L-Asu(NH-OtBu)-OH has several significant scientific applications:
Fmoc-L-Asu(NH-OtBu)-OH (chemical name: Fmoc-protected (2S)-2-amino-8-[(1,1-dimethylethoxy)amino]-8-oxooctanoic acid) serves as a cornerstone building block for synthesizing substrate peptidomimetic inhibitors (SPIs) targeting histone deacetylase (HDAC) complexes. Its molecular architecture (C₂₇H₃₄N₂O₆) features three critical domains:
The compound’s side-chain length is empirically validated for HDAC1 inhibition. SPI 11—a heptapeptide incorporating Fmoc-L-Asu(NH-OtBu)-OH at the H3K27 position—inhibits the NuRD corepressor complex (HDAC1–MTA1–RBBP4) with an IC₅₀ of 390 nM. Shorter or longer spacers (e.g., C7 or C9 analogs) exhibit >5-fold reduced potency due to suboptimal zinc coordination geometry [3] [5].
Table 1: Influence of Side-Chain Length on HDAC1 Inhibition
Amino Acid Analogue | Side-Chain Structure | IC₅₀ (NuRD Complex) |
---|---|---|
Fmoc-L-Asu(NH-OtBu)-OH | C8-NH-OtBu | 390 nM |
Fmoc-L-Aon-OH | C7-ketone | >2 µM |
Fmoc-L-Aod-OH | C9-ketone | >2 µM |
The zinc-binding group (ZBG) in non-natural amino acids dictates HDAC inhibition efficacy and selectivity. Fmoc-L-Asu(NH-OtBu)-OH features an oxyamino group (deprotected to NH-OH during SPI synthesis), which exhibits superior Zn²⁺ coordination versus other ZBGs:
Hydroxamic acid’s dominance arises from its dual capacity to:
Table 2: Zinc-Binding Group Efficiency in HDAC Inhibition
ZBG Type | Coordination Mode | Binding Affinity | HDAC1 Selectivity |
---|---|---|---|
Oxyamino (NH-OH) | Bidentate | Low nM IC₅₀ | High for class I |
Carbonyl (Ketone) | Monodentate | Mid-µM IC₅₀ | Moderate |
Amino (NH₂) | Unstable monodentate | High µM IC₅₀ | Low |
Orthogonal protection with Fmoc (base-labile) and OtBu (acid-labile) groups is critical for synthesizing bioactive SPIs:
Crucially, the OtBu group suppresses hydroxamate acylation during SPPS. Unprotected hydroxamic acids react with activated amino acids, forming inactive acylated byproducts. This protection strategy enables direct incorporation of pre-formed ZBGs into peptides—bypassing post-assembly modifications that previously limited yields to ≤1% [3] [9].
The orthogonality also mitigates aspartimide formation in Asp-rich sequences, a common side reaction during Fmoc SPPS. By avoiding acidic/basic conflicts, OtBu ensures high-fidelity synthesis of HDAC-targeting peptides containing multiple acidic residues [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3